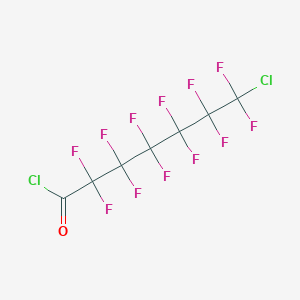
7-Chloroperfluoroheptanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroperfluoroheptanoyl chloride is a chemical compound with the molecular formula C7Cl2F12O. It features a seven-carbon chain with a chlorine atom and multiple fluorine atoms, making it a highly reactive acylating agent. This compound is instrumental in organic synthesis for introducing the 7-chloroperfluoroheptanoyl group into various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroperfluoroheptanoyl chloride typically involves a multi-step reaction. One common method starts with 1H,1H,7H-dodecafluoro-1-heptanol as the precursor. The process involves the following steps:
Pyrolysis: The precursor undergoes pyrolysis.
Chlorination: The intermediate product is then chlorinated using chlorine gas under irradiation.
Final Reaction: The final step involves heating the chlorinated intermediate to temperatures between 165°C and 225°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloroperfluoroheptanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acyl chloride group.
Addition Reactions: The compound can also undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in inert solvents like dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example:
Amines: Form amides.
Alcohols: Form esters.
Thiols: Form thioesters.
Scientific Research Applications
7-Chloroperfluoroheptanoyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules for studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 7-Chloroperfluoroheptanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Perfluoroheptanoyl chloride: Similar structure but lacks the chlorine atom.
7-Chloroperfluorooctanoyl chloride: Similar structure but with an additional carbon atom in the chain.
Perfluorooctanoyl chloride: Similar structure but lacks the chlorine atom and has an additional carbon atom.
Uniqueness
7-Chloroperfluoroheptanoyl chloride is unique due to the presence of both chlorine and multiple fluorine atoms, which impart high reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and resistance to harsh conditions .
Properties
IUPAC Name |
7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F12O/c8-1(22)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(9,20)21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMNQDVITLEYEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382105 |
Source


|
| Record name | 7-Chloroperfluoroheptanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662-62-4 |
Source


|
| Record name | 7-Chloroperfluoroheptanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
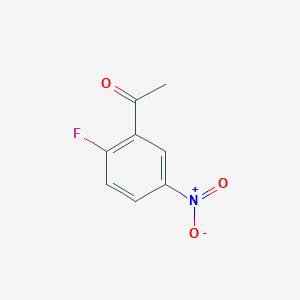

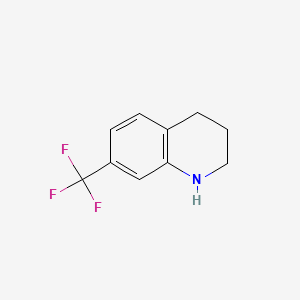
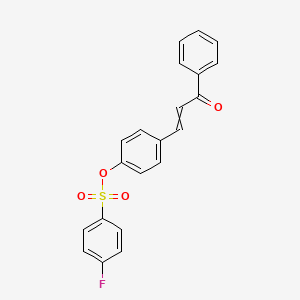
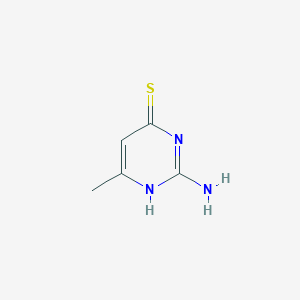



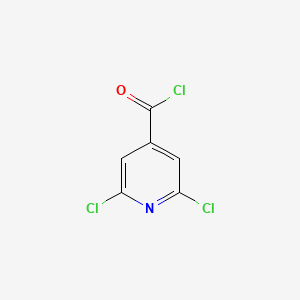
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)
